molecular formula C6H9BrClNO B2890890 (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride CAS No. 2241594-47-6

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride

Cat. No.: B2890890
CAS No.: 2241594-47-6
M. Wt: 226.5
InChI Key: FKRYJPPQTPWPHV-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H8BrClNO It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring

Scientific Research Applications

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” is not detailed in the search results .

Safety and Hazards

The safety and hazards associated with “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” are not described in the search results .

Future Directions

The future directions for the research and application of “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” are not discussed in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride typically involves the bromination of furan followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the following steps:

    Bromination of Furan: Furan is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.

    Amination: The brominated furan is then reacted with an amine, such as ethanamine, under suitable conditions to form the desired amine derivative.

    Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(5-Bromofuran-2-yl)ethanamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: De-brominated or hydrogenated products.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromofuran-2-yl)methanamine hydrochloride: A closely related compound with a similar structure but different substitution pattern.

    (5-Bromofuran-2-yl)ethanol: Another derivative of furan with an alcohol group instead of an amine.

    (5-Bromofuran-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(1S)-1-(5-bromofuran-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRYJPPQTPWPHV-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(O1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.